(2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid
Description
Significance of Indole (B1671886) and Acrylic Acid Scaffolds in Medicinal Chemistry and Natural Products Research
The indole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in medicinal chemistry. nih.govnews-medical.net It is a privileged structure found in a vast array of natural products and synthetic drugs. biosynth.comresearchgate.net The indole nucleus is a key component in essential biomolecules such as the amino acid tryptophan and the neurotransmitter serotonin. biosynth.comresearchgate.net Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. nih.govresearchgate.netresearchgate.net For instance, the anticancer drugs vincristine (B1662923) and vinblastine (B1199706) are complex indole alkaloids. biosynth.com The anti-inflammatory drug indomethacin (B1671933) also features an indole core. nih.govnih.gov The versatility of the indole ring allows it to interact with various biological targets, making it a valuable template for drug design. chula.ac.th
Similarly, the acrylic acid scaffold is a fundamental building block in organic chemistry and drug development. wikipedia.org Acrylic acid and its derivatives, known as acrylates, are characterized by a vinyl group attached to a carboxylic acid. wikipedia.org This unsaturated carboxylic acid moiety can participate in various chemical reactions and biological interactions. In medicinal chemistry, the acrylic acid functional group can be found in compounds designed to act as enzyme inhibitors or to form covalent bonds with biological targets. nih.gov Polymers derived from acrylic acid are also widely used in drug delivery systems. semanticscholar.org The combination of these two powerful pharmacophores in indole acrylic acid derivatives offers the potential for novel therapeutic agents with unique mechanisms of action.
Overview of Structurally Related Indole-Containing Compounds and Their Research Trajectories
The field of medicinal chemistry is rich with examples of indole-containing compounds that have been the subject of intensive research and development. Beyond the well-known examples mentioned earlier, numerous other derivatives have shown significant biological potential. For instance, indole-3-carbinol (B1674136), found in cruciferous vegetables, and its metabolite 3,3'-diindolylmethane (B526164) have been investigated for their anticancer properties. nih.gov
Research has also focused on synthetic indole derivatives. For example, various indole-based compounds have been explored as tubulin polymerization inhibitors, a key mechanism for anticancer drugs. nih.gov The development of multi-targeted receptor tyrosine kinase inhibitors containing an indole nucleus, such as famitinib, highlights the ongoing efforts to create more effective cancer therapies. nih.gov Furthermore, indole derivatives have been designed and synthesized to target a range of other diseases, including HIV, with drugs like delavirdine. nih.gov The continuous exploration of the chemical space around the indole scaffold underscores its enduring importance in the quest for new medicines. news-medical.net
Rationale for Focused Academic Inquiry into (2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid
The specific compound, (2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid, presents a compelling case for dedicated research based on its distinct structural features. The " (2E)" configuration of the acrylic acid side chain dictates a specific spatial arrangement of the atoms, which can significantly influence its interaction with biological targets. The substitution pattern on the indole ring is also of critical importance.
The presence of a methyl group at the N1 position of the indole ring can alter the compound's electronic properties and its ability to act as a hydrogen bond donor. This modification can impact its metabolic stability and pharmacokinetic profile. The attachment of the acrylic acid moiety at the C5 position of the indole ring is another key feature. The position of substituents on the indole ring is known to have a profound effect on the biological activity of the resulting molecule. news-medical.net
Given the established anticancer, anti-inflammatory, and other biological activities of various indole and acrylic acid derivatives, it is hypothesized that (2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid may exhibit interesting pharmacological properties. A focused academic inquiry into this specific molecule is warranted to synthesize it, characterize its physicochemical properties, and evaluate its biological activity in a range of in vitro and in vivo models. Such studies could reveal novel therapeutic potential and contribute to a deeper understanding of the structure-activity relationships of indole acrylic acid derivatives.
Table of Physicochemical Properties of a Representative Indole Acrylic Acid Derivative
| Property | Value |
|---|---|
| Molecular Formula | C12H11NO2 |
| Molecular Weight | 201.22 g/mol |
| XLogP3 | 2.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
Table of Potential Biological Activities for Indole Acrylic Acid Derivatives
| Activity | Target | Rationale |
|---|---|---|
| Anticancer | Tubulin polymerization, Kinases | Based on known activities of other indole derivatives. nih.gov |
| Anti-inflammatory | COX enzymes | Indomethacin is an indole-containing NSAID. nih.govnih.gov |
| Antimicrobial | Bacterial cell wall synthesis | Many heterocyclic compounds exhibit antimicrobial properties. chula.ac.th |
Properties
IUPAC Name |
(E)-3-(1-methylindol-5-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-13-7-6-10-8-9(2-4-11(10)13)3-5-12(14)15/h2-8H,1H3,(H,14,15)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZVPUQKWOCNSS-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC2=C1C=CC(=C2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2e 3 1 Methyl 1h Indol 5 Yl Acrylic Acid and Analogues
Established Synthetic Pathways for Indole (B1671886) Acrylic Acid Core Structures
Several classical and modern synthetic methods are employed to construct the indole acrylic acid framework. These reactions typically involve the formation of the acrylic acid side chain on a pre-formed indole ring.
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org A modification of this reaction, the Döbner modification, utilizes malonic acid as the active methylene (B1212753) compound and pyridine (B92270) as the solvent. This variation is particularly useful as it is often accompanied by decarboxylation. wikipedia.orgdrugfuture.com
For the synthesis of indole acrylic acids, this involves the reaction of an appropriate indole-carboxaldehyde with malonic acid. The reaction is typically catalyzed by a weak base like piperidine (B6355638) or pyridine. wikipedia.orgfrontiersin.org The use of microwave irradiation has been shown to be an efficient method for promoting Knoevenagel-Döbner condensations involving phenolic aldehydes and malonic acid, leading to high conversion rates and yields. frontiersin.org
A plausible mechanism involves the formation of an enolate from malonic acid, which then attacks the aldehyde carbonyl group. Subsequent dehydration and, in the case of the Döbner modification, decarboxylation yield the α,β-unsaturated carboxylic acid. organic-chemistry.org
Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile methodology for the formation of carbon-carbon bonds. The Heck reaction, in particular, has been widely applied for the synthesis of acrylic acid derivatives. organic-chemistry.orgmdpi.com This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an activated alkene, such as acrylic acid or its esters, in the presence of a base. organic-chemistry.org
For the synthesis of (2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid, this would typically involve the coupling of 5-halo-1-methyl-1H-indole with acrylic acid. The reaction generally exhibits high stereoselectivity for the E-isomer. nih.gov Aqueous conditions have been successfully employed for the Heck cross-coupling of halo-indoles with acrylic acid, offering a more environmentally friendly approach. nih.gov The choice of ligand is crucial for achieving high conversion, with TPPTS and TXPTS being effective water-soluble ligands. nih.gov
The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst. researchgate.net
Ionic liquids (ILs) have emerged as green and recyclable alternatives to traditional organic solvents and catalysts in organic synthesis. researchgate.net Brønsted acidic ionic liquids, which possess a proton-donating group, have been effectively utilized as catalysts for the synthesis of indolylacrylates. rsc.orgnih.gov These catalysts can be prepared by incorporating sulfonic acid or carboxylic acid groups into the cation or by using anions like HSO₄⁻. mdpi.com
The synthesis of α-indolylacrylate derivatives has been achieved by reacting 2-substituted indoles with various pyruvates using a Brønsted acid ionic liquid catalyst in butyl acetate. rsc.orgnih.gov This method offers good to excellent yields and represents a greener approach due to the recyclability of the catalyst and solvent. rsc.org The ionic liquid forms a biphasic system with the organic solvent, facilitating product separation and catalyst reuse. nih.govresearchgate.net The proposed mechanism involves the activation of the pyruvate's carbonyl group by the Brønsted acid ionic liquid, followed by nucleophilic attack by the indole at the C3 position. nih.govrsc.org
Functional Group Interconversions and Derivatization Strategies on the Indole and Acrylic Acid Moieties
Functional group interconversion (FGI) is a key strategy in organic synthesis that allows for the transformation of one functional group into another, enabling the synthesis of a wide array of derivatives from a common intermediate. solubilityofthings.com
For (2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid, derivatization can be performed on both the indole nucleus and the acrylic acid side chain.
On the Indole Moiety: The indole ring can undergo various electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, to introduce new functional groups. The directing effects of the existing substituents will govern the position of the incoming group.
On the Acrylic Acid Moiety: The carboxylic acid group can be converted into a variety of other functional groups, including esters, amides, and acid chlorides. solubilityofthings.com For instance, esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The double bond of the acrylic acid moiety can undergo reactions such as hydrogenation to yield the corresponding propanoic acid derivative or participate in cycloaddition reactions.
The following table illustrates potential derivatization reactions:
| Starting Moiety | Reagent(s) | Product Moiety | Reaction Type |
| Carboxylic Acid | SOCl₂ | Acid Chloride | Acyl Halogenation |
| Carboxylic Acid | R'OH, H⁺ | Ester | Fischer Esterification |
| Carboxylic Acid | R'₂NH, DCC | Amide | Amide Coupling |
| Alkene | H₂, Pd/C | Alkane | Hydrogenation |
| Indole NH | NaH, CH₃I | N-Methyl Indole | N-Alkylation |
Stereoselective Synthetic Approaches to (2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid
The stereochemistry of the double bond in acrylic acid derivatives is crucial for their biological activity. The (2E)-isomer is often the desired stereoisomer.
Knoevenagel Condensation: The Knoevenagel condensation can be stereospecific, with studies showing that the reaction of aromatic aldehydes with ethyl azidoacetate in the presence of sodium ethoxide yields exclusively the Z-isomer of the corresponding ethyl α-azido-β-arylacrylate. rsc.org However, for the synthesis of (2E)-3-(indol-3-yl)acrylic acid, the reaction conditions can be tuned to favor the formation of the more stable E-isomer. wikipedia.org
Heck Reaction: The Heck reaction is known for its high stereoselectivity, typically affording the trans or E-product. organic-chemistry.org This is attributed to the syn-addition of the palladium-aryl complex to the alkene, followed by syn-β-hydride elimination. The steric interactions in the transition state favor the formation of the E-isomer. nih.gov
Wittig Reaction: The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction, are powerful tools for the stereoselective synthesis of alkenes. By choosing the appropriate phosphonium (B103445) ylide or phosphonate (B1237965) carbanion and reaction conditions, one can selectively synthesize either the E or Z isomer of the desired indole acrylic acid.
Green Chemistry Considerations in Synthetic Protocols
Green chemistry principles are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. semanticscholar.org
Alternative Solvents: The use of greener solvents like water, ethanol, or ionic liquids is a key aspect of green chemistry. researchgate.netbeilstein-journals.org Aqueous Heck reactions and syntheses in ionic liquids are examples of this approach. nih.govrsc.org
Catalysis: The use of catalysts, especially recyclable ones like ionic liquids and solid-supported catalysts, is preferred over stoichiometric reagents to improve atom economy and reduce waste. rsc.orgbeilstein-journals.org
Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. frontiersin.org
Renewable Feedstocks: There is a growing interest in synthesizing platform chemicals like acrylic acid from renewable biomass sources, such as furfural (B47365) or lactic acid. rug.nlnih.govumn.edu While not directly applied to the title compound, these developments pave the way for more sustainable production of acrylic acid derivatives in the future.
Mechanistic Investigations of Biological and Pharmacological Interactions
Modulation of Cellular Signaling Pathways
The indole (B1671886) nucleus is a common scaffold in molecules that modulate critical signaling cascades within the cell. Investigations into analogous compounds provide a framework for understanding the potential biological and pharmacological interactions of (2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid.
Aryl Hydrocarbon Receptor (AhR) Activation Mechanisms
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating genes involved in xenobiotic metabolism and immune responses. mdpi.com Upon ligand binding, the AhR translocates to the nucleus, forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and binds to specific DNA sequences known as xenobiotic response elements (XREs), initiating the transcription of target genes. mdpi.complos.org
Indole derivatives are a known class of AhR ligands. nih.gov Research on various methylindoles and methoxyindoles has revealed a spectrum of activities, including full agonism, partial agonism, and antagonism of the human AhR. nih.gov For instance, in a study using reporter gene assays, 4-methyl-indole and 6-methyl-indole were identified as effective agonists of AhR. nih.gov Conversely, 1-methyl-indole, the core structure of the subject compound, exhibited low activation activity. nih.gov This suggests that while the 1-methyl-indole moiety of (2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid could potentially interact with AhR, its specific activity—whether as an agonist or antagonist—would be influenced by the acrylic acid side chain and the position of substitution on the indole ring. Ligand-induced activation of AhR can lead to its proteasomal degradation, a process that is dependent on its dimerization partner, ARNT. morressier.com
Table 1: AhR Activity of Various Indole Derivatives
| Compound | Activity | Efficacy (E_MAX relative to TCDD) |
|---|---|---|
| 4-Methyl-indole | Agonist | 134% |
| 6-Methyl-indole | Agonist | 91% |
| 7-Methoxy-indole | Agonist | 80% |
| 1-Methyl-indole | Low Activity | Not Reported |
| 3-Methyl-indole | Antagonist | Not Applicable |
| 2,3-Dimethyl-indole | Antagonist | Not Applicable |
Pregnane X Receptor (PXR) Signaling Pathway Interactions
The Pregnane X Receptor (PXR) is a nuclear receptor primarily known for its role as a xenobiotic sensor that regulates the expression of genes involved in drug metabolism and transport. wikipedia.org Activation of PXR leads to the upregulation of cytochrome P450 enzymes, such as CYP3A4, and transporters like MDR1. nih.gov
Dietary and microbial indoles have been identified as ligands and activators of PXR. nih.gov Studies on simple mono-methylated indoles (MMIs) have shown that they can act as partial agonists of human PXR. nih.gov Specifically, 1-methyl-indole and 2-methyl-indole have been demonstrated to induce the expression of CYP3A4 and MDR1 mRNA in human intestinal cells in a PXR-dependent manner. nih.gov Further investigation using a chromatin immunoprecipitation (ChIP) assay confirmed that 1-methyl-indole increases the binding of PXR to the CYP3A4 promoter. nih.gov These findings suggest that (2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid, containing the 1-methyl-indole structure, may interact with and activate the PXR signaling pathway. The development of functionalized indole derivatives as non-cytotoxic PXR agonists highlights the therapeutic potential of targeting this pathway with indole-based compounds. nih.gov
Table 2: PXR Activity of Mono-Methylated Indoles
| Compound | Effect on PXR | Target Gene Induction |
|---|---|---|
| 1-Methyl-indole | Partial Agonist | CYP3A4, MDR1 |
| 2-Methyl-indole | Partial Agonist | CYP3A4, MDR1 |
Nuclear Factor-κB (NF-κB) Signaling Pathway Attenuation
The Nuclear Factor-κB (NF-κB) signaling pathway is a central regulator of inflammation, immune responses, and cell survival. mdpi.com In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of pro-inflammatory genes. mdpi.com
Several indole derivatives have been shown to possess anti-inflammatory properties through the inhibition of the NF-κB pathway. nih.gov For example, a novel indole-hydantoin derivative, IH-1, was found to significantly inhibit the lipopolysaccharide (LPS)-induced production of inflammatory mediators by suppressing the transcriptional activity of NF-κB. nih.gov The mechanism of action involved the inhibition of the phosphorylation of the NF-κB p65 subunit at Ser276, which in turn prevented the transactivation of NF-κB. nih.gov Other indole compounds, such as indole-3-carbinol (B1674136) (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM), have also been documented to inhibit NF-κB signaling by blocking the phosphorylation of IκBα and the nuclear translocation of NF-κB. nih.govresearchgate.net These findings suggest that (2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid could potentially exert anti-inflammatory effects by attenuating the NF-κB signaling pathway.
Interference with Oncogenic Signaling Cascades, e.g., SMAD3 Activation
The SMAD proteins are intracellular mediators of the transforming growth factor-β (TGF-β) signaling pathway, which is critically involved in cell growth, differentiation, and extracellular matrix production. nih.gov Specifically, SMAD2 and SMAD3 are phosphorylated by the activated TGF-β type I receptor, after which they form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes. nih.gov Dysregulation of this pathway, particularly the activation of SMAD3, has been implicated in fibrotic diseases and cancer. nih.gov
Currently, there is a lack of direct research investigating the interaction between (2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid or closely related indole derivatives and the SMAD3 signaling pathway. Therefore, the potential for this compound to interfere with SMAD3 activation remains an area for future scientific inquiry.
Enzyme Modulatory Activities
The indole scaffold is also present in a number of compounds that have been investigated for their ability to modulate the activity of various enzymes, including those involved in epigenetic regulation.
Investigation of Histone Deacetylase (HDAC) Modulatory Activity
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues of histones and other proteins, leading to changes in chromatin structure and gene expression. nih.gov HDAC inhibitors have emerged as a promising class of therapeutic agents, particularly in oncology. nih.gov
Table 3: HDAC Inhibitory Activity of Indole Derivatives
| Indole Derivative Class | Target HDACs |
|---|---|
| Indole-3-butyric acid derivatives | General HDACs |
| Indole-piperazine derivatives | Selective for HDAC6 |
| Indole-piperazine hybrids | Selective for Class I HDACs (HDAC1, 2, 3) |
Pharmacological and Biological Research in Preclinical and Cellular Models
In Vivo Studies in Non-Human Organismal Models
Consistent with the lack of in vitro data, there are no published in vivo studies in non-human models that investigate the pharmacological or biological effects of (2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid.
Compound Names Mentioned
As no specific research on (2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid was found, no other compound names are mentioned in this article.
Assessment of Immunological Response Modulation in Animal Models
Indoleacrylic Acid (IA), a metabolite of the amino acid tryptophan produced by commensal bacteria, has demonstrated notable immunomodulatory effects in preclinical studies. Research has shown that IA can mitigate inflammatory responses by influencing immune cell activity.
In studies involving human peripheral blood mononuclear cells (PBMCs), Indoleacrylic Acid was shown to inhibit the production of pro-inflammatory cytokines. This suggests a direct effect on circulating immune cells. Animal models further support its anti-inflammatory role. For instance, the bacterium Peptostreptococcus russellii, a known producer of IA, was found to reduce susceptibility to epithelial injury in mice, a process closely linked to inflammatory responses. The mechanism is believed to involve the modulation of signaling pathways within immune cells, leading to a dampened inflammatory cascade. These findings highlight the potential for microbial metabolites like IA to influence both mucosal and systemic immune responses.
Table 1: Summary of Immunomodulatory Effects of Indoleacrylic Acid (IA)
| Model System | Key Finding | Implication |
|---|---|---|
| Human PBMCs | Inhibition of pro-inflammatory cytokine production. | Direct modulation of human immune cell activity. |
Evaluation of Influence on Gut Microbiota and Metabolite Profiles
Indoleacrylic Acid is intrinsically linked to the gut microbiota, as it is a direct product of bacterial tryptophan metabolism. Specific bacterial species, particularly members of the Clostridiales order such as Peptostreptococcus, possess the necessary genetic pathways to convert tryptophan into IA. The presence and abundance of these bacteria are therefore critical for the production of this bioactive metabolite.
Studies analyzing the gut microbiome have found that conditions like Inflammatory Bowel Disease (IBD) are associated with an altered gut community and diminished microbial capacity to metabolize tryptophan. This dysbiosis leads to lower levels of protective metabolites like IA, which can compromise gut health. The interplay is bidirectional: the host's intestinal environment helps select for beneficial bacteria, while these bacteria, in turn, produce metabolites that support the host's health. Research in older adults has also associated changes in indole (B1671886) metabolites with shifts in the gut microbiota composition, linking them to health states like frailty.
Table 2: Gut Bacteria and Indole Metabolite Production
| Bacterial Species/Genus | Associated Metabolite | Key Function |
|---|---|---|
| Peptostreptococcus species | Indoleacrylic Acid (IA) | Promotes intestinal barrier function, mitigates inflammation. |
| Clostridium species | Indole derivatives | Tryptophan catabolism. |
Studies on Effects in Models of Inflammation and Allergy (e.g., Food Allergy, Inflammatory Bowel Disease)
The anti-inflammatory properties of Indoleacrylic Acid make it a significant subject of investigation in models of chronic inflammatory conditions like Inflammatory Bowel Disease (IBD). Research has demonstrated that IA promotes intestinal epithelial barrier function, a critical factor in preventing the translocation of inflammatory triggers from the gut into the bloodstream.
In the context of IBD, patients have been observed to have reduced microbial tryptophan metabolism, correlating with the disease state. The administration of IA or the stimulation of its production by probiotic bacteria could represent a therapeutic strategy. By strengthening the gut barrier and actively suppressing inflammatory cytokines, IA helps to mitigate the chronic inflammation that characterizes IBD. While direct studies on IA in food allergy models are less common, its role in promoting gut barrier integrity and modulating immune responses is highly relevant, as a compromised barrier is a known factor in the development of food sensitization.
Table 3: Research Findings in Inflammation Models
| Disease Model | Key Finding Related to Indoleacrylic Acid (IA) | Reference |
|---|---|---|
| Inflammatory Bowel Disease (IBD) | IBD patients exhibit diminished genetic capability of microbes to metabolize tryptophan. |
Investigational Studies in Disease Models Related to Targeted Pathways (e.g., Metabolic Regulation, Cellular Dysfunction)
Research into Indoleacrylic Acid extends to its role in modulating fundamental cellular pathways related to metabolic health and function. A primary targeted pathway is the maintenance of intestinal epithelial integrity. By enhancing barrier function, IA helps prevent the cellular dysfunction that can arise from exposure to luminal toxins and pathogens, a common issue in metabolic and inflammatory diseases.
Furthermore, metabolites derived from the gut microbiota, including indole derivatives, are known to enter systemic circulation and influence broader metabolic processes. For example, the activation of receptors like the aryl hydrocarbon receptor (AhR) by tryptophan metabolites can affect immune cells and barrier integrity. Alterations in the gut microbiota and their metabolites have been linked to metabolic conditions such as obesity and type 2 diabetes, suggesting that compounds like IA could play a role in metabolic regulation. Studies in cellular models of metabolic disorders have identified dysregulation of amino acid metabolism, highlighting the importance of understanding how metabolites like IA contribute to cellular homeostasis or dysfunction.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Systematic Modification of the Indole (B1671886) Moiety and Its Influence on Biological Function
The indole nucleus is a versatile scaffold found in numerous biologically active compounds and is often referred to as a "privileged structure" due to its ability to bind to a wide range of biological targets. researchgate.net Modifications to the indole ring of compounds structurally related to (2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid have been shown to significantly impact their biological profiles, including antimicrobial and antitubercular activities.
Systematic alterations to the indole moiety can be categorized by the position of substitution:
Substitution at the N1-position: The presence of a methyl group at the N1 position, as in the target compound, is a key modification. In many indole-containing pharmacophores, N-alkylation can influence lipophilicity and steric hindrance, thereby affecting how the molecule interacts with its biological target. For instance, in a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives, the N-methyl group was integral to their activity as tubulin polymerization inhibitors.
Substitution on the Benzene (B151609) Ring: The position of the acrylic acid side chain on the benzene portion of the indole ring is critical. The target compound has this substituent at the 5-position. Studies on other indole derivatives have shown that the substitution pattern on the benzene ring (positions 4, 5, 6, and 7) can dramatically alter biological activity. For example, in a series of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives, the introduction of electron-withdrawing groups like chlorine at the 5-position of the indole ring was found to enhance antimicrobial and antitubercular activities. researchgate.net This suggests that modifying the 5-position of the indole in (2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid with different substituents could modulate its biological function.
The following table summarizes the influence of indole moiety modifications on the biological activity of related indole derivatives.
| Modification Position | Type of Substituent | Observed Effect on Biological Activity | Reference Compound Class |
| N1 | Methyl | Integral for tubulin polymerization inhibition | N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides |
| C5 | Chlorine | Enhanced antimicrobial and antitubercular activity | (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamides |
Variations on the Acrylic Acid Component and Impact on Target Interaction
The acrylic acid moiety consists of a carboxylic acid group and a propenoic acid linker. Modifications to either of these can alter the compound's properties:
The Carboxylic Acid Group: The acidic nature of the carboxylic acid group allows it to participate in ionic interactions and hydrogen bonding with biological targets, such as the active sites of enzymes or receptors. Esterification or amidation of the carboxylic acid would eliminate this acidity and could lead to a loss of activity if an ionic interaction is critical. However, such modifications could also increase cell permeability.
The Propenoic Acid Linker: The double bond in the acrylic acid linker imparts rigidity to the side chain, holding the indole ring and the carboxylic acid group in a specific spatial orientation. Saturation of this double bond to form a propanoic acid derivative would increase the flexibility of the side chain, which could either enhance or diminish binding to a target, depending on the conformational requirements of the binding site.
In broader studies of compounds containing acrylic acid, the reactivity of the α,β-unsaturated carbonyl system is a known feature. This system can act as a Michael acceptor, potentially forming covalent bonds with nucleophilic residues (such as cysteine) in proteins. This covalent interaction can lead to irreversible inhibition of the target protein.
Stereochemical Influences on Activity and Selectivity
Stereochemistry plays a vital role in the biological activity of many pharmaceutical agents. For (2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid, the key stereochemical feature is the configuration of the double bond in the acrylic acid moiety.
It is well-established in medicinal chemistry that stereoisomers can have significantly different biological activities and selectivities. This is because biological targets, such as enzymes and receptors, are chiral and will interact differently with different stereoisomers. The trans configuration of (2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid likely provides the optimal geometry for binding to its specific biological target. The corresponding cis-isomer may exhibit weaker activity or interact with different targets altogether. For example, in a study of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives, the defined stereochemistry was essential for their observed antimicrobial effects.
Elucidation of Key Pharmacophoric Features for Desired Biological Modulations
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For (2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid and related compounds, several key pharmacophoric features can be identified:
The Indole Scaffold: This serves as a hydrophobic core and provides a platform for hydrogen bond donation (from the indole NH, though methylated in the target compound) and π-π stacking interactions. The N1-methyl group contributes to the hydrophobic character.
The Acrylic Acid Side Chain: This feature includes:
A hydrogen bond acceptor/donor in the carboxylic acid group, which can also act as an ionic interaction point.
A rigid linker (the double bond) that maintains a specific distance and orientation between the indole ring and the carboxylic acid.
An electron-rich system (the conjugated double bond and carbonyl group).
The 5-Substitution Pattern: The attachment of the acrylic acid at the 5-position of the indole ring defines a specific vector and spatial arrangement of the functional groups.
Based on SAR studies of related indole derivatives, a general pharmacophore model for antimicrobial activity can be proposed. This model would include a substituted indole ring for hydrophobic and potential hydrogen bonding interactions, and a side chain at the 5-position containing a carboxylic acid or a group capable of similar interactions, all held in a specific geometric arrangement. researchgate.net The precise nature of the substituents on the indole ring can be varied to fine-tune the activity and selectivity.
Computational and Theoretical Chemistry Applications
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand, such as (2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid, into the active site of a target protein. The primary goal is to predict the binding affinity and mode of action, which are crucial for assessing the compound's potential as a therapeutic agent. researchgate.net
Studies on similar indole-based compounds demonstrate the utility of this approach. For instance, docking simulations of indole (B1671886) derivatives have been used to explore their binding potential with various cancer-related proteins, enzymes involved in infectious diseases, and receptors implicated in inflammatory conditions. researchgate.netnih.gov The process involves preparing the 3D structures of both the ligand and the protein target. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each based on a force field that estimates the binding energy. researchgate.net
Following docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. researchgate.net MD simulations provide a dynamic view of the interactions, revealing how the ligand and protein adapt to each other and the stability of key interactions, such as hydrogen bonds and hydrophobic contacts. The binding free energies of ligand-protein complexes can be calculated using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) to refine the initial docking scores and reduce false positives. researchgate.net For a molecule like (2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid, these simulations can identify key amino acid residues it interacts with, providing a rationale for its biological activity and guiding the design of analogs with improved binding affinity. frontiersin.org
Table 1: Typical Ligand-Protein Interactions Investigated via Molecular Docking for Indole Derivatives
| Interaction Type | Description | Key Moieties Involved |
|---|---|---|
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like O, N) and another nearby electronegative atom. | Carboxylic acid (-COOH), Indole N-H |
| Pi-Pi Stacking | Non-covalent interactions between aromatic rings. | Indole ring, Phenyl rings of amino acids (e.g., Phe, Tyr, Trp) |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | Methyl group (-CH3), Indole bicyclic structure |
| Pi-Cation Interactions | An electrostatic interaction between a cation and the face of an electron-rich pi system. | Indole ring, Positively charged amino acid residues (e.g., Lys, Arg) |
Quantum Chemical Calculations (e.g., DFT) for Mechanistic Elucidation and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like (2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid. These methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to provide detailed information about molecular properties. ijrar.orgnih.gov
DFT calculations can be used to determine the optimized molecular geometry, including bond lengths and angles, which can be compared with experimental data if available. ijrar.org A key application is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. mdpi.com
Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions and chemical reactions. dntb.gov.ua Natural Bond Orbital (NBO) analysis is another technique used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within the molecule. ijrar.org Such detailed electronic information is invaluable for elucidating reaction mechanisms and predicting how the compound will interact with biological targets at a sub-atomic level. ekb.eg
Table 2: Key Molecular Properties from Quantum Chemical Calculations and Their Significance
| Property | Description | Significance |
|---|---|---|
| Optimized Geometry | The lowest energy 3D arrangement of atoms in the molecule. | Provides accurate bond lengths, angles, and dihedrals for further calculations. ijrar.org |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the tendency to donate electrons; related to ionization potential. mdpi.com |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the tendency to accept electrons; related to electron affinity. mdpi.com |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A measure of chemical reactivity and kinetic stability. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |
| MEP Map | A plot of the electrostatic potential on the electron density surface. | Identifies sites for electrophilic and nucleophilic attack. dntb.gov.ua |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. neliti.comresearchgate.net For a class of molecules like indole acrylic acids, QSAR can be used to develop predictive models for activities such as anticancer, antimicrobial, or anti-inflammatory effects. neliti.comnih.gov
The process begins with a dataset of compounds for which the biological activity (e.g., IC50 values) has been experimentally determined. neliti.com For each compound, a set of numerical descriptors is calculated that encodes its structural, physicochemical, and electronic properties. frontiersin.org These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape). semanticscholar.org Electronic descriptors derived from quantum chemical calculations (like HOMO/LUMO energies) are often included to capture reactivity aspects. neliti.com
Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are then used to build a mathematical model that correlates the descriptors with the observed biological activity. neliti.comfrontiersin.org The predictive power of the resulting QSAR model is rigorously validated using techniques like cross-validation and by testing it on an external set of compounds. researchgate.net A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives of (2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid, prioritizing the most promising candidates for synthesis and saving significant time and resources. nih.gov
Table 3: Examples of Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Example | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight, Atom Count | Basic composition of the molecule. |
| Topological | Molecular Connectivity Indices (e.g., Chi indices), Wiener Index | Atom connectivity and branching of the molecular graph. researchgate.net |
| Geometric (3D) | Molecular Surface Area, Molecular Volume | The 3D shape and size of the molecule. |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Charge distribution and chemical reactivity. neliti.com |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and membrane permeability. |
De Novo Ligand Design and Virtual Screening Methodologies
Computational chemistry also provides powerful tools for discovering entirely new molecules or identifying promising candidates from vast chemical libraries. These strategies include virtual screening and de novo ligand design.
Virtual Screening (VS) is a computational technique used to search large libraries of existing compounds to identify those that are most likely to bind to a drug target. chemrxiv.org The structure of (2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid can be used as a starting point in a ligand-based virtual screening campaign. In this approach, the chemical library is searched for molecules that have a similar 2D or 3D structure to the known active compound (the "query"). mdpi.com Alternatively, in structure-based virtual screening, a library of compounds is docked into the target protein's binding site, and candidates are ranked based on their predicted binding scores. chemrxiv.org
De Novo Ligand Design is an even more creative approach where computational algorithms build novel molecules from scratch. arxiv.org These methods can use the structure of the protein's active site as a template, placing atoms or small chemical fragments one by one to construct a molecule that fits perfectly and has favorable interactions. The indole acrylic acid scaffold of (2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid could serve as a core fragment in such a design process. nih.gov The algorithm could explore different substitutions and modifications to the core structure to optimize binding affinity and other desired properties, such as synthetic accessibility. arxiv.orgresearchgate.net These advanced computational methods accelerate the hit-to-lead optimization phase of drug discovery by generating novel chemical matter with high predicted potency. nih.gov
Table 4: Comparison of Virtual Screening and De Novo Design
| Feature | Virtual Screening | De Novo Ligand Design |
|---|---|---|
| Objective | To identify promising hits from existing compound libraries. | To generate novel molecular structures with desired properties. arxiv.org |
| Starting Point | A known active ligand (ligand-based) or a target structure (structure-based). | A target binding site or a collection of molecular fragments/scaffolds. nih.gov |
| Output | A ranked list of existing compounds from a database. mdpi.com | A set of novel, computer-generated chemical structures. |
| Main Advantage | Compounds are often commercially available or have known synthetic routes. | Explores novel chemical space beyond existing libraries; can create highly optimized molecules. |
Future Research Directions and Translational Perspectives Mechanistic Focus
Exploration of Undiscovered Molecular Targets and Biological Pathways
The indole (B1671886) scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. eurekaselect.comnih.gov A primary future research direction will be the comprehensive screening of (2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid against various receptors, enzymes, and signaling proteins to identify its primary molecular targets.
Given that the closely related compound, indole-3-acrylic acid, is a tryptophan metabolite that can modulate inflammatory responses through the aryl hydrocarbon receptor (AhR), a key area of investigation would be to determine if (2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid also interacts with AhR or other nuclear receptors. nih.govnih.gov Furthermore, many indole derivatives are known to target kinases, G-protein coupled receptors (GPCRs), and ion channels. nih.goveurekaselect.com Therefore, extensive binding assays and functional studies will be crucial to map the interaction profile of this compound.
The potential biological pathways influenced by (2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid are likely to be diverse. Based on the activities of similar molecules, future research could focus on its role in:
Inflammatory and Immune Pathways: Investigating its ability to modulate cytokine production, immune cell proliferation, and signaling cascades such as NF-κB and MAPK.
Cellular Proliferation and Apoptosis: Exploring its potential as an anticancer agent by examining its effects on cell cycle regulation, apoptosis induction, and inhibition of cancer-related kinases. eurekaselect.com
Neurological Processes: Given the prevalence of the indole nucleus in neurotransmitters and neurological drugs, its impact on neuronal signaling, receptor binding, and potential neuroprotective effects warrant investigation.
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The advancement of (2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid from a laboratory curiosity to a potential therapeutic agent will necessitate the development of efficient and sustainable synthetic methodologies. While general methods for the synthesis of indole-3-propionic acids exist, which often involve the reaction of indoles with acrylic acid in the presence of acetic acid and acetic anhydride, these may not be optimal in terms of yield, purity, and environmental impact. researchgate.net
Future research in this area should focus on:
Green Chemistry Approaches: Exploring the use of environmentally benign solvents, reducing the number of synthetic steps through one-pot reactions, and minimizing waste generation.
Catalytic Methods: Investigating the use of novel catalysts, such as metal catalysts or organocatalysts, to improve reaction efficiency and selectivity under milder conditions.
Flow Chemistry: Implementing continuous flow synthesis to enhance scalability, reproducibility, and safety of the manufacturing process.
These advancements will be critical for producing the compound in sufficient quantities for extensive preclinical and potential clinical studies.
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To gain a holistic view of the biological effects of (2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid, the integration of multi-omics data is indispensable. researchgate.netpharmafeatures.com This systems biology approach can provide a comprehensive understanding of how the compound impacts cellular processes at multiple levels.
| Omics Approach | Potential Insights for (2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid |
| Genomics | Identification of genetic variations that may influence individual responses to the compound. |
| Transcriptomics | Analysis of changes in gene expression profiles to reveal the cellular pathways modulated by the compound. |
| Proteomics | Identification of protein interaction partners and post-translational modifications induced by the compound. |
| Metabolomics | Characterization of alterations in cellular metabolism, providing insights into the functional consequences of target engagement. astrazeneca.com |
By integrating these datasets, researchers can construct detailed molecular networks that illustrate the compound's mechanism of action, identify potential biomarkers for its activity, and predict both on-target and off-target effects. pharmafeatures.comnih.gov
Role as a Chemical Probe for Fundamental Biological Research
Beyond its potential therapeutic applications, (2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid could serve as a valuable chemical probe for basic biological research. A chemical probe is a small molecule used to study the function of a specific protein or pathway in a cellular or organismal context.
Given that trans-indole-3-acrylic acid has been utilized as a reactive chromophore probe to investigate conformational changes in enzymes, (2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid could potentially be developed into a similar tool. caymanchem.com Furthermore, acrylic acid derivatives have been identified as chemical leads for targeting specific receptors. nih.gov If this compound is found to have a specific and potent interaction with a particular biological target, it could be used to:
Elucidate Target Function: Help to understand the physiological and pathological roles of its molecular target.
Validate Drug Targets: Confirm that modulating the activity of a specific target has a desired therapeutic effect.
Study Biological Pathways: Interrogate the function of specific signaling or metabolic pathways in which the target is involved.
Potential as a Scaffold for Rational Design of Novel Agents with Specific Biological Modulations
The indole nucleus is a highly versatile scaffold in drug discovery, and (2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid can serve as an excellent starting point for the rational design of new chemical entities with tailored biological activities. nih.govresearchgate.neteurekaselect.com The structural features of this compound, including the indole ring, the N-methyl group, the acrylic acid side chain, and the position of substitution, can all be systematically modified to optimize its potency, selectivity, and pharmacokinetic properties.
Structure-activity relationship (SAR) studies will be crucial in this endeavor. By synthesizing and testing a library of analogs, researchers can identify the key structural motifs responsible for a desired biological effect. This information can then be used to design novel compounds with improved therapeutic potential. For instance, the acrylic acid moiety could be replaced with other functional groups to alter the compound's acidity, polarity, and binding interactions. Similarly, modifications to the indole ring could enhance target affinity and selectivity. The ultimate goal would be to develop a new class of drugs with specific biological modulations for the treatment of a range of diseases.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via alkylation of indole precursors using NaH as a base and alkyl halides (e.g., ethyl iodide) in acetonitrile (ACN). For example, ethyl (E)-3-(1-ethyl-5-methoxy-1H-indol-3-yl)acrylate was prepared with 94% yield using NaH (2 eq.) and ethyl iodide (1.2 eq.) at 0°C, followed by purification via column chromatography (15% ethyl acetate in hexane) . Alternative routes involve cross-coupling reactions, such as nickel-catalyzed C–N coupling of (1-methyl-1H-indol-5-yl)boronic acid with isoxazoles, yielding derivatives in 87% efficiency under mild conditions (PE/EA = 30:1 solvent system) .
Q. Which spectroscopic techniques are critical for characterizing (2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid and its derivatives?
- Methodology : Nuclear Magnetic Resonance (NMR) is essential for confirming regiochemistry and substituent positions (e.g., indole C3 vs. C5 substitution). Infrared (IR) spectroscopy identifies functional groups like acrylic acid C=O stretches (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while thermal analysis (DSC/TGA) assesses stability and decomposition profiles . For crystalline derivatives, X-ray diffraction provides absolute stereochemical confirmation, as demonstrated in studies of analogous (E)-3-(pyridin-4-yl)acrylic acid derivatives .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology : Wear protective gloves, eye/face protection, and respiratory gear due to potential irritancy (data from structurally similar indole derivatives). Use fume hoods for reactions involving volatile reagents like ACN. Emergency measures include immediate access to eye-wash stations and neutralization of acidic byproducts .
Advanced Research Questions
Q. How can structural modifications enhance the pharmacological activity of (2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid?
- Methodology : Introduce electron-withdrawing groups (e.g., sulfonamides) at the indole N1 position to improve binding affinity with biological targets like enzymes or receptors. For instance, N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(phenylsulfonyl)propanamide derivatives showed enhanced interactions in cellular pathways, validated via IC50 assays . Computational docking studies (e.g., using MOE software) can predict binding modes before synthesis .
Q. How do supramolecular interactions influence the crystallinity and stability of this compound?
- Methodology : Analyze π–π stacking (3.4–3.8 Å distances between aromatic rings) and hydrogen-bonding networks (e.g., O–H⋯N interactions at 2.61 Å) via single-crystal X-ray diffraction. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H⋯H = 36.2%, O⋯H = 27.8%), guiding crystal engineering for improved solubility or stability .
Q. What strategies resolve contradictions in reported synthetic yields or purity across studies?
- Methodology : Compare reaction conditions (e.g., catalyst loading, solvent polarity). For example, NaH-mediated alkylation in ACN vs. nickel-catalyzed cross-coupling may yield discrepancies due to competing side reactions. Use orthogonal purification (e.g., HPLC after column chromatography) and quantitative NMR to validate purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
